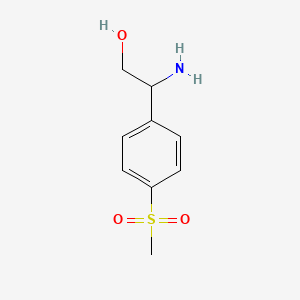

2-Amino-2-(4-methylsulfonylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

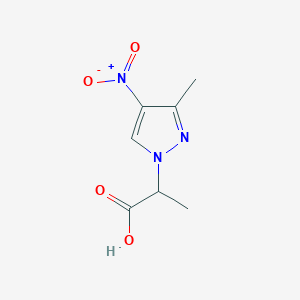

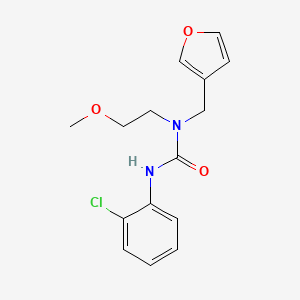

2-Amino-2-(4-methylsulfonylphenyl)ethanol is an aromatic amine and phenol . It is a chemical base that neutralizes acids to form salts plus water . This compound is part of a series of 2-(4-methylsulfonylphenyl) indole derivatives that have been designed and synthesized .

Synthesis Analysis

The synthesis of this compound involves the design and creation of 2-(4-methylsulfonylphenyl) indole derivatives . These compounds have been assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of this compound is complex, with the molecule being bifunctional, containing both a primary amine and a primary alcohol .Chemical Reactions Analysis

As an amine, this compound can neutralize acids to form salts plus water . These acid-base reactions are exothermic .Physical and Chemical Properties Analysis

This compound is a colorless, viscous liquid with an odor reminiscent of ammonia . It is a naturally occurring organic chemical compound .Aplicaciones Científicas De Investigación

Peptide Synthesis

2-Amino-2-(4-methylsulfonylphenyl)ethanol derivatives, such as those modified with base-labile amino-protective groups, are essential in peptide synthesis. These protective groups, introduced via the modification of the methyl group in 2-(methylsulphonyl)ethanol, are labile in alkaline media and provide a method for the selective introduction and removal of amino-protective groups during peptide chain assembly. This technique allows for the synthesis of peptides with complex structures under mild conditions, showcasing the compound's utility in advancing peptide chemistry (Verhart & Tesser, 2010).

Heterocyclic Compound Synthesis

The compound and its related derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For instance, 2-(2,6-Diaminophenyl)ethanol can be transformed into 4-hydroxy- and 4-aminoindoles through specific reactions, demonstrating the role of amino alcohols in the construction of indole frameworks. Such transformations are crucial for the synthesis of biologically active compounds and materials with potential pharmaceutical applications (Tanaka et al., 1989).

Pyrrolidine Synthesis

Conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones lead to substituted pyrrolidines through a process that involves the stereospecific rearrangement of substituents. This methodology underscores the importance of amino alcohols in facilitating the synthesis of pyrrolidine derivatives, which are valuable in medicinal chemistry for their biological activities (Back, Parvez, & Zhai, 2003).

Receptor Research

Modifications of this compound derivatives have been used to study sympathomimetic activity, differentiating between β-receptor populations. This research provides insights into the molecular interactions between synthetic compounds and biological receptors, aiding in the design of drugs with targeted effects (Lands, Ludueña, & Buzzo, 1967).

Mecanismo De Acción

Target of Action

Related compounds have been shown to exhibit antimicrobial and anti-inflammatory activities .

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Related compounds have been found to inhibit the cyclooxygenase (cox) enzymes, which play a key role in inflammation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-(4-methylsulfonylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMOWIBXBPBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)

![5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2999579.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)

![6-Methoxy-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B2999593.png)